2-phenoxy-N-(2-phenylethyl)propanamide
Description
2-Phenoxy-N-(2-phenylethyl)propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a phenoxy group at the 2-position and an N-(2-phenylethyl) moiety. The phenoxy and phenylethyl groups confer lipophilicity, which may influence bioavailability and receptor interactions.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C17H19NO2/c1-14(20-16-10-6-3-7-11-16)17(19)18-13-12-15-8-4-2-5-9-15/h2-11,14H,12-13H2,1H3,(H,18,19) |
InChI Key |
GWBFCVXVOKVIDL-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC(C(=O)NCCC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)Propanamide
- Structure: Features a 6-methoxynaphthalen-2-yl group instead of phenoxy and a diphenylethylamine substituent.
- Synthesis: Prepared via coupling of 2,2-diphenylethylamine with naproxen (a methoxynaphthylpropanoic acid derivative) using DCC .
- Applications : Derived from naproxen, it may retain anti-inflammatory properties but with modified pharmacokinetics.
Fentanyl Analogs (e.g., N-Phenyl-N-[1-(2-Phenylethyl)-4-Piperidinyl]Propanamide)
- Structure : Contains a piperidinyl ring critical for opioid receptor binding, absent in the target compound.
- Key Differences: The piperidinyl ring in fentanyl analogs is essential for µ-opioid receptor agonism, whereas 2-phenoxy-N-(2-phenylethyl)propanamide lacks this pharmacophore, suggesting divergent pharmacological activity . Fentanyl analogs have a marijuana equivalency of 1:10,000 under U.S. sentencing guidelines, reflecting their extreme potency .
Halogenated Derivatives (e.g., 2-Chloro-N-(2-Methylphenyl)Propanamide)
Amino-Substituted Analogs (e.g., 2-(2-Amino-5-Methylphenoxy)-N,N-Diethylpropanamide)
- Structure: Contains an amino-methylphenoxy group and diethylamide substitution.
- Properties: The amino group introduces hydrogen-bonding capacity, which may enhance solubility and target binding compared to the non-polar phenylethyl group in the target compound .
Structural and Functional Data Table
*Calculated based on formula C₁₇H₁₇NO₂.
Critical Analysis of Pharmacological and Regulatory Implications
- Pharmacological Divergence: Unlike fentanyl analogs, this compound lacks the piperidinyl ring necessary for opioid activity, suggesting non-opioid applications (e.g., anti-inflammatory or antimicrobial uses) .
- Regulatory Status : While fentanyl analogs are tightly regulated under the Controlled Substances Act, the target compound’s structural differences may exempt it from analogous restrictions, pending further evaluation .
- Safety Considerations: Halogenated analogs (e.g., 2-chloro derivatives) demand stricter safety protocols compared to the phenoxy-substituted compound due to higher reactivity .
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